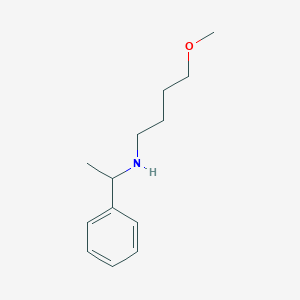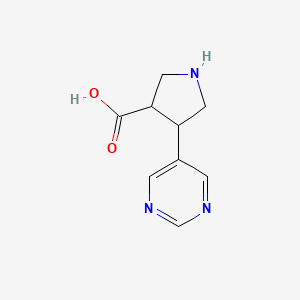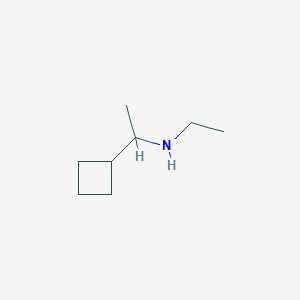
(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane is a chiral oxolane derivative. This compound is characterized by the presence of a bromomethyl group at the second position and a 2-nitrophenyl group at the fourth position of the oxolane ring. The compound’s stereochemistry is defined by the (2R,4R) configuration, indicating the specific three-dimensional arrangement of the substituents around the oxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as diols or halohydrins.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a halogenation reaction using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 2-Nitrophenyl Group: The 2-nitrophenyl group can be attached through a nucleophilic substitution reaction, where a suitable phenyl derivative reacts with the oxolane intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of oxirane or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of azides, nitriles, or thioethers.
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of epoxides or other oxidized products.
Applications De Recherche Scientifique
(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, while the nitro group can undergo reduction or other transformations. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2-(Chloromethyl)-4-(2-nitrophenyl)oxolane: Similar structure with a chloromethyl group instead of a bromomethyl group.
(2R,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure with the nitro group at the para position.
(2R,4R)-2-(Hydroxymethyl)-4-(2-nitrophenyl)oxolane: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(2-nitrophenyl)oxolane is unique due to the combination of its chiral oxolane ring, bromomethyl group, and 2-nitrophenyl substituent
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
(2R,4R)-2-(bromomethyl)-4-(2-nitrophenyl)oxolane |
InChI |
InChI=1S/C11H12BrNO3/c12-6-9-5-8(7-16-9)10-3-1-2-4-11(10)13(14)15/h1-4,8-9H,5-7H2/t8-,9+/m0/s1 |
Clé InChI |
CAMUUASXKGWXMH-DTWKUNHWSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CBr)C2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
C1C(COC1CBr)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)


![1-(2-([2-(3,4-Diethoxyphenyl)ethyl]amino)-4-methyl-1,3-thiazol-5-YL)ethan+](/img/structure/B13241998.png)

![3-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B13242001.png)



![3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide](/img/structure/B13242019.png)

